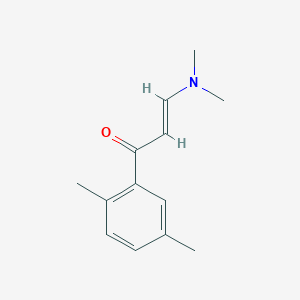
(2E)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one, also known as DMAP, is a widely used organic compound in scientific research. This compound is a yellowish powder that is soluble in water and organic solvents. DMAP is a versatile reagent that is used in various synthetic reactions, including acylation, esterification, and amidation reactions.
Applications De Recherche Scientifique
Proton Acceptance and Hydrogen Bonding
- (2E)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one and its derivatives are recognized for their strong proton acceptance abilities due to the electron-donating effects of the terminal dimethylamino groups. This characteristic enhances the ability of the carbonyl units to act as excellent proton acceptors. The formation of intra- and intermolecular hydrogen bonds by these species has been extensively studied through structural techniques, spectroscopy, and computational methods. Remarkably, co-crystallization of a derivative with multiple (dimethylamino)prop-2-en-1-one units, in the presence of various proton donors, resulted in the creation of one- and two-dimensional H-bridged polymers, demonstrating the significant role of these compounds in molecular structural formation (Pleier et al., 2003).
Anticancer Activity
- The compound (2E)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one has been utilized as a key starting material in the synthesis of novel dihydropyrimidinone derivatives. One of these derivatives displayed significant anticancer activity against the HepG2 cancer cell line. In apoptotic assays, this compound induced a substantial increase in necrosis, and cell cycle distribution assays revealed its role in reducing the G2+M phase compared to the control, indicating its potential in anticancer therapies (Bhat et al., 2022).
Optical Properties
- The nonlinear optical properties of certain derivatives of (2E)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one have been investigated. These materials exhibit promise as candidates for optical limiting and optical devices, especially in the low power regime. This is due to their demonstrated abilities in nonlinear refractive index variation and absorption, suggesting their utility in advancing the field of photonics (Henari & Asiri, 2011).
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-5-6-11(2)12(9-10)13(15)7-8-14(3)4/h5-9H,1-4H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRNITJFVDHPIC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C(=O)/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

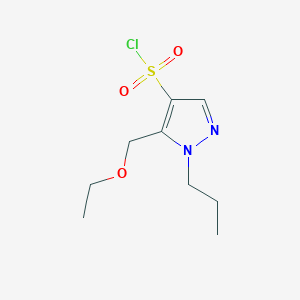

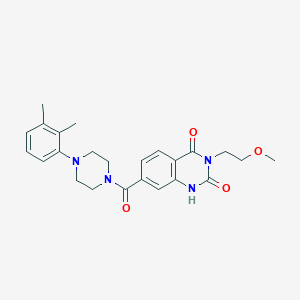
![N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2433222.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2433227.png)
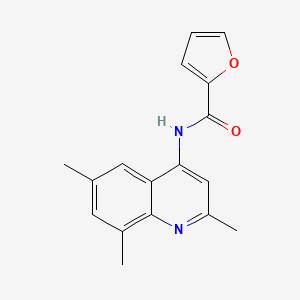
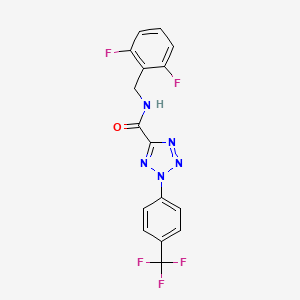
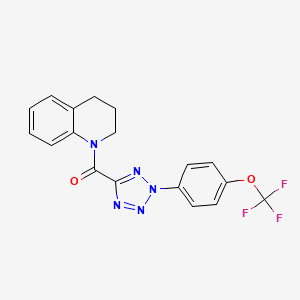



![N-cyclopentyl-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2433237.png)
